![molecular formula C13H17NO2S B14176612 Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate CAS No. 922529-25-7](/img/structure/B14176612.png)
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of a pyrrolidine ring, a benzoate ester, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate typically involves the reaction of 4-mercaptobenzoic acid with (2S)-2-(bromomethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate
- Methyl 4-[(2R,5S)-5-{[(2S)-2-(aminomethyl)pyrrolidin-1-yl]carbonyl}pyrrolidin-2-yl]methyl}amino)carbonyl]amino}benzoate
Uniqueness
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.
Eigenschaften
CAS-Nummer |
922529-25-7 |
|---|---|
Molekularformel |
C13H17NO2S |
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
methyl 4-[[(2S)-pyrrolidin-2-yl]methylsulfanyl]benzoate |
InChI |
InChI=1S/C13H17NO2S/c1-16-13(15)10-4-6-12(7-5-10)17-9-11-3-2-8-14-11/h4-7,11,14H,2-3,8-9H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
XCTQKWNBWUSKKO-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)SC[C@@H]2CCCN2 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)SCC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)

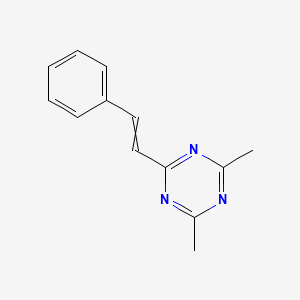
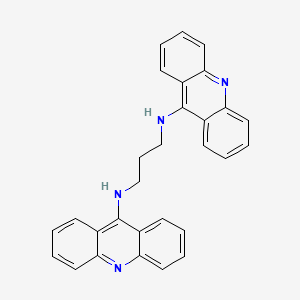

![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
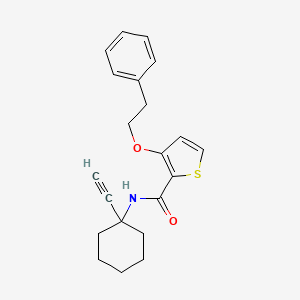
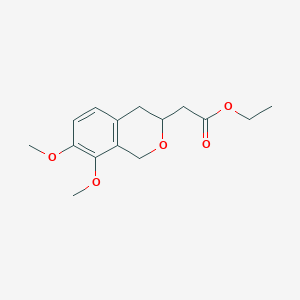
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
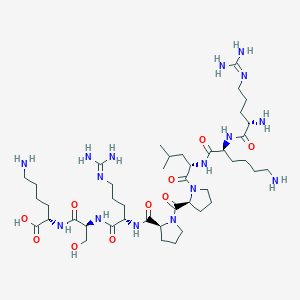
![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
